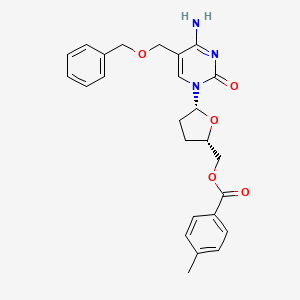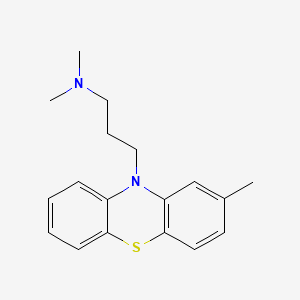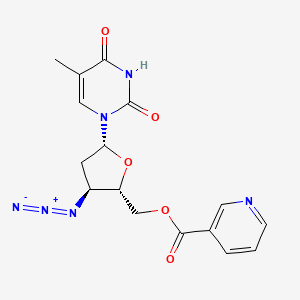
AZT Nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZT Nicotinate, also known as Zidovudine Nicotinate, is a compound that combines the antiviral properties of Zidovudine with the benefits of Nicotinic Acid. Zidovudine is a well-known antiretroviral medication used to treat HIV/AIDS, while Nicotinic Acid, also known as Niacin, is a form of Vitamin B3 that plays a crucial role in various metabolic processes. The combination of these two compounds aims to enhance the therapeutic effects and improve the pharmacokinetic profile of Zidovudine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AZT Nicotinate involves the esterification of Zidovudine with Nicotinic Acid. This process typically requires the activation of the carboxyl group of Nicotinic Acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is carried out in an anhydrous solvent like dichloromethane or dimethylformamide (DMF) under mild conditions to prevent the degradation of Zidovudine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
AZT Nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of this compound, while reduction can produce its corresponding alcohols or amines.
科学研究应用
AZT Nicotinate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential effects on cellular metabolism and gene expression.
Medicine: Explored for its enhanced antiviral properties and potential use in combination therapies for HIV/AIDS.
Industry: Utilized in the development of advanced drug delivery systems and formulations.
作用机制
The mechanism of action of AZT Nicotinate involves the inhibition of the reverse transcriptase enzyme, which is essential for the replication of HIV. Zidovudine, the active component, is phosphorylated to its active triphosphate form, which competes with natural nucleotides and incorporates into the viral DNA, leading to chain termination. Nicotinic Acid enhances the bioavailability and stability of Zidovudine, potentially improving its therapeutic efficacy.
相似化合物的比较
Similar Compounds
Zidovudine: The parent compound, used as an antiretroviral medication.
Nicotinic Acid: A form of Vitamin B3 with various metabolic functions.
Nicotinamide: Another form of Vitamin B3 with similar properties to Nicotinic Acid.
Uniqueness
AZT Nicotinate is unique due to its combination of antiviral and metabolic benefits. The esterification of Zidovudine with Nicotinic Acid not only enhances the pharmacokinetic profile but also potentially reduces the side effects associated with high doses of Zidovudine alone. This dual functionality makes this compound a promising candidate for further research and development in the field of antiviral therapy.
属性
CAS 编号 |
116333-43-8 |
|---|---|
分子式 |
C16H16N6O5 |
分子量 |
372.34 g/mol |
IUPAC 名称 |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H16N6O5/c1-9-7-22(16(25)19-14(9)23)13-5-11(20-21-17)12(27-13)8-26-15(24)10-3-2-4-18-6-10/h2-4,6-7,11-13H,5,8H2,1H3,(H,19,23,25)/t11-,12+,13+/m0/s1 |
InChI 键 |
KMIYVSVERCALME-YNEHKIRRSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN=CC=C3)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN=CC=C3)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


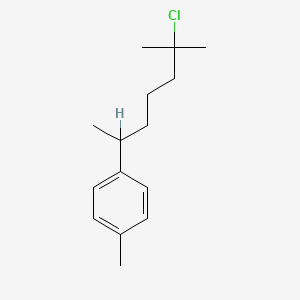



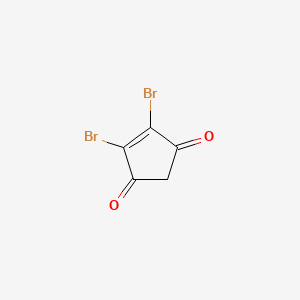
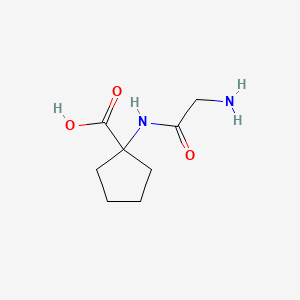
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
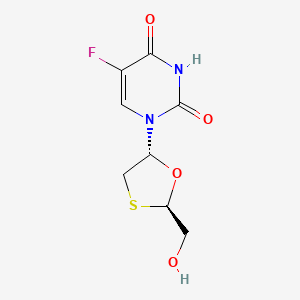

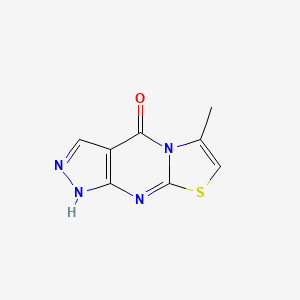
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
